![molecular formula C13H12BrNO3 B5865054 1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5865054.png)
1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-Allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a spiroindoline derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood. However, it has been reported to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) and inducing DNA damage. The compound has also been shown to inhibit the growth of drug-resistant cancer cells by inhibiting the activity of P-glycoprotein, a protein that pumps drugs out of cancer cells. Additionally, the compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines through the inhibition of nuclear factor-kappa B (NF-κB) signaling.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of drug-resistant cancer cells, and exhibit anti-inflammatory activity. Additionally, the compound has been reported to exhibit antifungal activity against Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments include its potential therapeutic applications in cancer and inflammation research. The compound has been shown to exhibit anticancer activity and anti-inflammatory activity, making it a promising candidate for further research. However, the limitations of using the compound in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One future direction is to explore the compound's potential therapeutic applications in other diseases, such as fungal infections and autoimmune disorders. Another future direction is to investigate the compound's mechanism of action in more detail to gain a better understanding of its anticancer and anti-inflammatory activities. Additionally, future research could focus on improving the compound's solubility and bioavailability to enhance its efficacy in lab experiments.
Synthesemethoden
The synthesis of 1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been reported using different methods. The most common method involves the reaction of 2-(1-allylindol-3-yl)ethanol with bromine in the presence of acetic acid. The resulting product is then cyclized using p-toluenesulfonic acid to give the spiroindoline derivative. Other methods include the reaction of 2-(1-allylindol-3-yl)ethanol with N-bromosuccinimide and the reaction of 1-allyl-3-indolylmethanol with N-bromosuccinimide.
Wissenschaftliche Forschungsanwendungen
1'-Allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has shown potential therapeutic applications in various scientific research studies. The compound has been reported to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of drug-resistant cancer cells. Additionally, the compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5'-bromo-1'-prop-2-enylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-2-5-15-11-4-3-9(14)8-10(11)13(12(15)16)17-6-7-18-13/h2-4,8H,1,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIGCWWMZCADAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C3(C1=O)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)

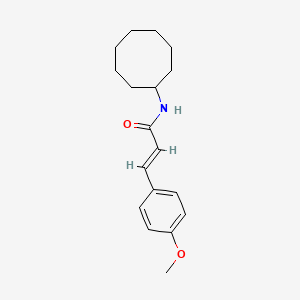
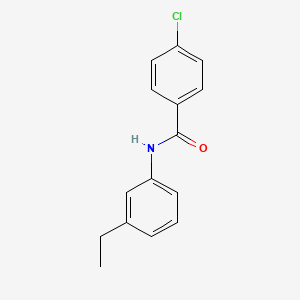
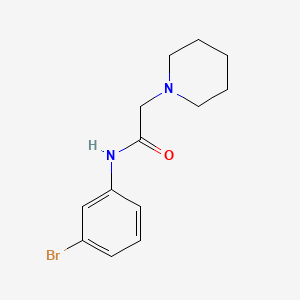
![3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5865008.png)
![N-cyclopentyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5865015.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5865031.png)
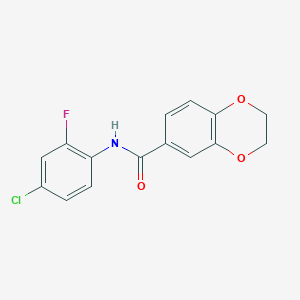
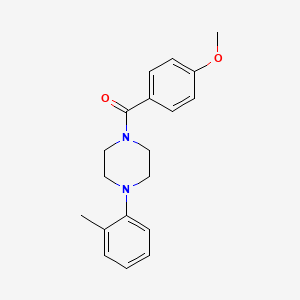

![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine hydrochloride](/img/structure/B5865040.png)
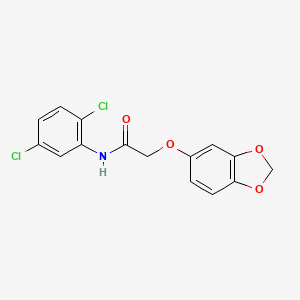
![3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5865048.png)